4-(2-Ethoxyphenyl)butan-2-ol

Description

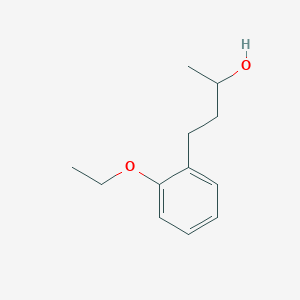

4-(2-Ethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O2. It is a secondary alcohol with an ethoxy group attached to a phenyl ring, which is further connected to a butanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-(2-ethoxyphenyl)butan-2-ol |

InChI |

InChI=1S/C12H18O2/c1-3-14-12-7-5-4-6-11(12)9-8-10(2)13/h4-7,10,13H,3,8-9H2,1-2H3 |

InChI Key |

RSVRPKZSNKVLJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Ethoxyphenyl)butan-2-ol involves the Grignard reaction. In this process, an aryl halide reacts with magnesium to form a Grignard reagent, which then reacts with a carbonyl compound to yield the desired alcohol. For example, 2-ethoxyphenylmagnesium bromide can react with butan-2-one to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions. The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as solvents, and the temperature is maintained to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)butan-2-ol can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 4-(2-Ethoxyphenyl)butan-2-one.

Reduction: 4-(2-Ethoxyphenyl)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Ethoxyphenyl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)butan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethoxy group and phenyl ring contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

4-Phenyl-2-butanol: Similar structure but lacks the ethoxy group.

4-(4-Methoxyphenyl)butan-2-ol: Similar structure with a methoxy group instead of an ethoxy group.

4-(4-Hydroxyphenyl)butan-2-ol: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

4-(2-Ethoxyphenyl)butan-2-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the ethoxy group enhances its reactivity or binding affinity.

Biological Activity

4-(2-Ethoxyphenyl)butan-2-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group facilitates hydrogen bonding with enzymes and receptors, influencing their activity. The ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have shown significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . These compounds disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property positions it as a potential candidate for developing new antimicrobial agents.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly against agricultural pests. It has shown effectiveness as a feeding deterrent and growth inhibitor in larvae of Spilarctia obliqua, a significant pest affecting various crops . This suggests potential applications in eco-friendly pest management strategies.

Study on Antiproliferative Effects

In a study conducted on MCF-7 breast cancer cells, derivatives of this compound were tested for their antiproliferative effects. The results indicated that these compounds significantly inhibited cell growth, leading to apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an accumulation of cells in the G2/M phase of the cell cycle, indicating effective cell cycle arrest .

Insecticidal Evaluation

Another study focused on evaluating the insecticidal properties of this compound against Spilarctia obliqua larvae. The compound demonstrated substantial antifeedant activity, reducing larval growth and survival rates. This research highlights its potential as a natural insecticide that could replace synthetic chemicals in pest control .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Antiproliferative (MCF-7 cells) | 10 - 33 |

| 4-(p-Methoxyphenyl)-butan-2-ol | Antiproliferative (MCF-7 cells) | 3.9 |

| 4-(p-Hydroxyphenyl)-butan-2-ol | Insecticidal activity against Spilarctia obliqua | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.